molecular formula C8H8F2S B15206361 Difluoromethyl 3-methylphenyl sulphide

Difluoromethyl 3-methylphenyl sulphide

Cat. No.: B15206361
M. Wt: 174.21 g/mol
InChI Key: ADNWQRPJFDIMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoromethyl 3-methylphenyl sulphide: is an organosulfur compound characterized by the presence of a difluoromethyl group attached to a 3-methylphenyl ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-methylphenyl thiol with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of difluoromethyl 3-methylphenyl sulphide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient and environmentally friendly difluoromethylating agents is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 3-methylphenyl sulphide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the difluoromethyl group under basic conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Difluoromethylated derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Difluoromethyl 3-methylphenyl sulphide has several applications in scientific research:

Mechanism of Action

The mechanism of action of difluoromethyl 3-methylphenyl sulphide involves its interaction with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The sulfur atom can form strong interactions with metal ions and proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Difluoromethyl phenyl sulphide: Lacks the methyl group on the aromatic ring.

    Trifluoromethyl 3-methylphenyl sulphide: Contains a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 3-methylphenyl sulphide: Lacks the difluoromethyl group.

Uniqueness

Difluoromethyl 3-methylphenyl sulphide is unique due to the presence of both the difluoromethyl and 3-methylphenyl groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the 3-methylphenyl group provides additional steric and electronic effects .

Properties

IUPAC Name

1-(difluoromethylsulfanyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNWQRPJFDIMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.